Superior hIDO2 Inhibitory Potency Compared to Standard Tool Compound L-1-MT
GNF-PF-3777 demonstrates significantly greater potency for hIDO2 inhibition compared to the commonly used tool compound L-1-MT, as measured by IC50 in a cell-free enzymatic assay. This quantitative advantage reduces the required concentration for effective inhibition, minimizing off-target effects and improving assay reliability [1].
| Evidence Dimension | Inhibition of hIDO2 activity (IC50) |
|---|---|
| Target Compound Data | 1.87 μM |
| Comparator Or Baseline | L-1-MT: 82.53 μM; D-1-MT: 262.75 μM |
| Quantified Difference | GNF-PF-3777 is 44.1-fold more potent than L-1-MT and 140.5-fold more potent than D-1-MT. |
| Conditions | In vitro cell-free enzymatic assay using recombinant human hIDO2. |
Why This Matters
This ensures robust target engagement at lower, more physiologically relevant concentrations, which is critical for cell-based and in vivo studies where high doses of weak inhibitors like L-1-MT can introduce confounding off-target effects.
- [1] TargetMol. GNF-PF-3777 (8-Nitrotryptanthrin) Product Datasheet. T10199. View Source
